2,4,5-Trimethylaniline

Catalog No.
S577906
CAS No.
137-17-7
M.F
C9H13N
M. Wt
135.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trimethylaniline

CAS Number

137-17-7

Product Name

2,4,5-Trimethylaniline

IUPAC Name

2,4,5-trimethylaniline

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

InChI

InChI=1S/C9H13N/c1-6-4-8(3)9(10)5-7(6)2/h4-5H,10H2,1-3H3

InChI Key

BMIPMKQAAJKBKP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)N)C

Solubility

less than 0.1 mg/mL at 73° F (NTP, 1992)
0.01 M
Sol in alcohol and ether; insol in wate

Synonyms

2,4,5-TMA, 2,4,5-trimethylaniline, 2,4,5-trimethylaniline hydrochloride

Canonical SMILES

CC1=CC(=C(C=C1C)N)C

2,4,5-Trimethylaniline is an organic compound with the molecular formula C₉H₁₃N and a CAS number of 137-17-7. It appears as white crystals or beige powder and is characterized by the presence of three methyl groups attached to the aniline structure at the 2, 4, and 5 positions. This compound is notable for its aromatic properties and is classified as a tertiary amine due to the nitrogen atom bonded to three carbon atoms.

2,4,5-Trimethylaniline is insoluble in water but can react with acids, undergoing exothermic neutralization reactions to form salts and water . Its chemical structure contributes to its reactivity and potential applications in various fields, particularly in organic synthesis.

2,4,5-Trimethylaniline's mechanism of action depends on the specific reaction it's involved in.

  • In condensation reactions: The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a new C-N bond and a Schiff base.
  • As a Brønsted-Lowry base: In
  • High-Performance Liquid Chromatography (HPLC)

    It is used as a standard in HPLC analysis for the determination of aromatic amines formed after the reduction of azo colorants in toys, highlighting potential safety concerns in children's products [].

  • Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-MS/MS)

    2,4,5-Trimethylaniline serves as a standard in LC-MS/MS analysis for the determination of aromatic amines present in mainstream waterpipe smoke, aiding research on the potential health risks associated with waterpipe tobacco use [].

Involving 2,4,5-trimethylaniline include:

  • Neutralization Reactions: This compound can neutralize acids, resulting in the formation of salts and water. The reaction is exothermic, indicating that heat is released during the process .
  • Nucleophilic Substitution: As a nucleophile, 2,4,5-trimethylaniline can participate in electrophilic aromatic substitution reactions, where it can react with electrophiles such as halogens or acyl chlorides.
  • Oxidation Reactions: Under certain conditions, it can be oxidized to form corresponding nitro or hydroxyl derivatives.

Research indicates that 2,4,5-trimethylaniline exhibits various biological activities. It has been studied for its potential toxicity and carcinogenic properties. The compound has been listed under Proposition 65 due to concerns regarding its potential carcinogenic effects when exposed to humans . Additionally, studies have shown that it may have neurotoxic effects and could impact reproductive health .

Several methods have been developed for synthesizing 2,4,5-trimethylaniline:

  • Direct Methylation of Aniline: This method involves the methylation of aniline using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Friedel-Crafts Alkylation: A more complex route involves using Friedel-Crafts reactions where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
  • Reduction of Nitro Compounds: Another method includes reducing nitro derivatives of trimethyl-substituted anilines using reducing agents like iron or zinc in acidic conditions.

2,4,5-Trimethylaniline serves multiple purposes across various industries:

  • Dyes and Pigments: It is widely used as a precursor in the synthesis of dyes and pigments due to its vibrant color properties.
  • Pharmaceuticals: The compound is utilized in the pharmaceutical industry for developing various drugs.
  • Agrochemicals: It plays a role in synthesizing agrochemicals that are used in agriculture for pest control and plant growth regulation.
  • Corrosion Inhibitors: Its properties make it suitable as a corrosion inhibitor in industrial applications .

Studies on the interactions of 2,4,5-trimethylaniline with other compounds reveal significant considerations for safety and efficacy:

  • Incompatibilities: The compound may react adversely with isocyanates and halogenated organics. It is essential to ensure proper handling and storage to prevent hazardous reactions .
  • Toxicological Studies: Research has focused on understanding its toxicological profile. Investigations into its effects on human health emphasize the need for caution due to potential carcinogenicity and neurotoxicity .

In comparing 2,4,5-trimethylaniline with similar compounds such as 2,4-dimethylaniline and 2,6-dimethylaniline, several unique characteristics emerge:

Compound NameMolecular FormulaUnique Features
2,4,5-TrimethylanilineC₉H₁₃NThree methyl groups; potential carcinogenicity
2,4-DimethylanilineC₈H₁₁NTwo methyl groups; less toxic than its counterpart
2,6-DimethylanilineC₈H₁₁NSimilar structure but different substitution pattern

The uniqueness of 2,4,5-trimethylaniline lies in its specific arrangement of methyl groups which affects its reactivity and biological activity compared to other dimethylated anilines. This distinct configuration contributes to its specific applications and safety considerations in industrial use.

2,4,5-Trimethylaniline first gained prominence in the early 20th century as a precursor to the azo dye Ponceau 3R (FD&C Red No. 1), which was widely used in food and cosmetics until regulatory concerns arose in the 1960s. Initial synthesis routes relied on iron powder reduction of nitro precursors, but these methods suffered from low yields (≤93%) and impurities. The compound’s industrial utility declined after the U.S. Food and Drug Administration revoked its certification due to toxicity concerns, though it retained provisional status for limited applications until 1968.

Key historical milestones include:

  • 1907: First documented use in dye synthesis.
  • 1961: Provisional reclassification as Ext. D&C Red No. 15.
  • 1978: National Cancer Institute bioassays identifying hepatocarcinogenicity in rodent models.

Significance in Organic Chemistry

The compound’s electron-rich aromatic system and steric effects from methyl groups make it a valuable building block for:

Heterocyclic Compound Synthesis

2,4,5-Trimethylaniline facilitates the preparation of quinoline and indole derivatives through Skraup and Bischler-Möhlau reactions. Its methyl substituents enhance regioselectivity in electrophilic substitutions, enabling targeted functionalization.

Catalytic Applications

Nickel-catalyzed hydrogenation of 2,4,5-trimethylnitrobenzene has emerged as a high-yield (≥95%) alternative to traditional reduction methods. This process operates at 1–3 MPa hydrogen pressure and 170°C, achieving >99% purity:

Table 1: Comparison of Synthesis Methods

ParameterIron Powder Reduction (Legacy)Catalytic Hydrogenation (Modern)
Yield93%95–96%
Purity95%>99%
Byproduct FormationHighNegligible

Solubility and Reactivity

The compound exhibits limited water solubility (1.5 g/L at 28.7°C) but dissolves readily in polar aprotic solvents. Its pKa of 5.01 enables salt formation with strong acids, enhancing stability for storage and transport.

Current Research Landscape

Recent studies focus on optimizing synthetic pathways and expanding applications in materials science:

Green Chemistry Innovations

A 2025 patent demonstrated a nitration-hydrogenation cascade process using mixed sulfuric-nitric acid (75:25 w/w) followed by Ni-catalyzed hydrogenation, reducing raw material costs by 43% compared to legacy methods.

Computational Modeling

Density functional theory (DFT) analyses have elucidated the compound’s resonance stabilization mechanisms, revealing charge delocalization patterns that explain its preferential reactivity at the para position.

Polymer Science Applications

Ongoing investigations explore its use as a crosslinking agent in epoxy resins, where its rigid aromatic structure enhances thermal stability (decomposition onset >232°C).

Regulatory Classification and Status

Global regulatory agencies have issued divergent classifications:

Table 2: Regulatory Overview

AgencyClassificationBasis
IARCGroup 3 (Not classifiable)Limited evidence in animals
National Toxicology ProgramReasonable anticipation of carcinogenicityRat hepatocellular carcinoma findings
EU CLPCarc. 1BHarmonized classification
California Prop 65Listed carcinogenNTP findings

While the European Union mandates hazard labeling under Regulation (EC) No. 1272/2008, U.S. regulations permit limited industrial use with engineering controls.

The industrial production of 2,4,5-trimethylaniline primarily involves the nitration of pseudocumene (1,2,4-trimethylbenzene) followed by catalytic hydrogenation. Pseudocumene, a readily available petrochemical derivative, undergoes nitration using a mixed acid system (nitric acid and sulfuric acid) to introduce a nitro group at the para-position relative to the existing methyl groups. This reaction predominantly yields 5-nitropseudocumene (1,2,4-trimethyl-5-nitrobenzene) and a minor fraction of 6-nitropseudocumene, with a reported isomer ratio of 9:1 under optimized conditions [6] [7].

The nitration step is conducted at temperatures below 10°C to minimize oxidative side reactions and enhance positional selectivity [6]. Subsequent catalytic hydrogenation of the nitro intermediate employs palladium or nickel catalysts in a solvent such as methanol or ethanol, achieving near-quantitative conversion to 2,4,5-trimethylaniline. Industrial facilities often integrate continuous-flow reactors to improve efficiency and scalability, with typical yields exceeding 85% [7].

Laboratory-Scale Preparation Techniques

Laboratory synthesis of 2,4,5-trimethylaniline mirrors industrial methods but employs batch-scale apparatus and alternative reducing agents. A common protocol involves:

  • Nitration of Pseudocumene:
    Pseudocumene is reacted with fuming nitric acid (90%) in glacial acetic acid at 0–5°C for 4–6 hours. The crude nitration mixture is quenched with ice water, and the organic layer is extracted using dichloromethane [6].

  • Reduction of Nitro Intermediate:
    The isolated 5-nitropseudocumene is reduced using iron powder and hydrochloric acid in aqueous ethanol. This method, though less environmentally friendly than catalytic hydrogenation, is cost-effective for small-scale production, yielding 2,4,5-trimethylaniline with 70–75% purity after distillation [4].

For higher purity, laboratories may utilize sodium dithionite (Na₂S₂O₄) in alkaline media, which selectively reduces nitro groups without affecting methyl substituents [5].

Optimization of Reaction Parameters

Key parameters influencing the synthesis of 2,4,5-trimethylaniline include:

Temperature Control

  • Nitration: Lower temperatures (0–10°C) favor kinetic control, increasing the 5-nitro isomer yield [6]. Elevated temperatures (>20°C) promote thermodynamic products, reducing selectivity.
  • Reduction: Hydrogenation at 50–60°C balances reaction rate and catalyst longevity, while iron-mediated reductions require reflux conditions (100–105°C) to achieve completion [4] [7].

Acid Concentration

  • Nitration efficiency correlates with sulfuric acid strength; concentrations >80% enhance nitronium ion (NO₂⁺) generation, accelerating electrophilic substitution [6].

Catalytic Systems

  • Palladium-on-carbon (Pd/C) exhibits superior activity in hydrogenation, whereas Raney nickel offers a lower-cost alternative with marginally slower kinetics [7].

Comparative Analysis of Production Methods

MethodYield (%)Purity (%)Cost (Relative)Environmental Impact
Catalytic Hydrogenation88–9298–99HighLow (recyclable catalyst)
Iron-Powder Reduction70–7585–90LowHigh (acidic waste)
Sodium Dithionite Reduction80–8595–97ModerateModerate (sulfide byproducts)

Catalytic hydrogenation outperforms traditional methods in yield and sustainability but requires significant capital investment. Iron-mediated reduction remains prevalent in regions with limited access to advanced catalytic infrastructure [4] [7].

Green Chemistry Approaches to Synthesis

Recent advancements emphasize sustainable practices:

Solvent-Free Nitration

Solid acid catalysts (e.g., zeolites or sulfonated carbon) enable nitration without sulfuric acid, reducing corrosive waste. For example, nitration of pseudocumene using nitric acid and a β-zeolite catalyst achieves 80% conversion with 90% selectivity for 5-nitropseudocumene [5].

Microwave-Assisted Reduction

Microwave irradiation accelerates hydrogenation reactions, cutting processing time by 50% and energy consumption by 30% compared to conventional heating [5].

Biocatalytic Pathways

Immobilized nitroreductase enzymes have demonstrated feasibility in reducing nitroarenes to aromatic amines under mild conditions (pH 7, 30°C), though scalability challenges persist [7].

Physical Description

2,4,5-trimethylaniline appears as white crystals or beige powder. (NTP, 1992)

Color/Form

White crystals
NEEDLES OBTAINED FROM WATER AS SOLVENT

XLogP3

2.3

Boiling Point

453 to 455 °F at 760 mm Hg (NTP, 1992)
234.5 °C

Density

0.957 (NTP, 1992)
0.957

LogP

2.27 (LogP)
log Kow= 2.27

Melting Point

154 °F (NTP, 1992)
68.0 °C
68 °C

UNII

00KUO98F97

Related CAS

21436-97-5 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.62%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.62%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (97.62%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (97.62%): May cause cancer [Danger Carcinogenicity];
H411 (97.62%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 155.1 °F ; 10 mm Hg at 228.2° F (NTP, 1992)
0.01 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

137-17-7

Wikipedia

2,4,5-trimethylaniline

Methods of Manufacturing

PROBABLY BY NITRATION OF PSEUDOCUMENE FOLLOWED BY REDUCTION

Analytic Laboratory Methods

OSW Method 8270B. Determination Semivolatile Organic compounds by Gas Chromatography/Mass Spectrometry (GC/MS): Capillary Column Technique.
EPA Method EAD 1625. Semivolatile Organic Compounds by Isotope Dilution GCMS.

Dates

Modify: 2023-08-15

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